Pinacolone
Overview
Description
Pinacolone, also known as 3,3-dimethyl-2-butanone, is an important ketone in organic chemistry. It is a colorless liquid with a slight peppermint or camphor odor. This compound is a precursor to various compounds, including the fungicide triadimefon and the herbicide metribuzin . The molecule is an unsymmetrical ketone, and its structure allows it to participate in various chemical reactions.
Mechanism of Action
Target of Action
Pinacolone, a carbonyl compound, primarily targets 1,2-diols in organic chemistry . The compound interacts with these diols during the Pinacol rearrangement, a well-known organic transformation .
Mode of Action
The mode of action of this compound involves a series of steps known as the Pinacol rearrangement . This process occurs under acidic conditions and involves the conversion of a 1,2-diol to a carbonyl compound . The rearrangement begins with the protonation of one of the hydroxyl groups, leading to the formation of a carbocation . Subsequently, an alkyl group from the adjacent carbon migrates to the carbocation center . This rearrangement step is driven by the relative stability of the resultant oxonium ion .
Biochemical Pathways
The Pinacol rearrangement is a key biochemical pathway involving this compound . This reaction occurs with a variety of fully substituted 1,2-diols and involves the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .
Result of Action
The result of this compound’s action is the conversion of a 1,2-diol to a carbonyl compound . This transformation, known as the Pinacol rearrangement, is a significant reaction in organic chemistry . The rearrangement involves the loss of one of the hydroxyl groups, the conversion of the other hydroxyl group into a carbonyl, and the shift of an alkyl group .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of strong acids, including mineral acids like sulfuric acid . These acids facilitate the Pinacol rearrangement by promoting the protonation of one of the hydroxyl groups . Additionally, the reaction can also be brought about via the use of Lewis acids . The reaction environment, including the temperature and the solvent used, can also impact the efficiency and the rate of the Pinacol rearrangement .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Pinacolone are primarily derived from its role in the pinacol rearrangement reactions. The acid in the reaction serves to protonate one of the hydroxyl groups, which departs as water, giving a carbocation . Subsequently, a C-O pi bond is formed as a C-C bond migrates to the adjacent carbon . This rearrangement plays a significant role in organic synthesis as it allows for the conversion of 1,2-diols into carbonyl compounds, specifically pinacolones .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a carbocation followed by migration of a group (such as CH3) to generate a new carbocation . This rearrangement is generally favored when it results in a more stable carbocation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinacolone can be synthesized through several methods:
Pinacol Rearrangement: This is a classic method where pinacol (2,3-dimethylbutane-2,3-diol) undergoes acid-catalyzed dehydration to form this compound.
Hydrolysis of 4,4,5-trimethyl-1,3-dioxane: This compound is produced from isoprene and formaldehyde via the Prins reaction.
Ketonization of Pivalic Acid and Acetic Acid: This method involves the reaction of pivalic acid and acetic acid or acetone over metal oxide catalysts to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of 4,4,5-trimethyl-1,3-dioxane or the ketonization of pivalic acid and acetic acid. These methods are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Pinacolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Condensation: The α-methyl group of this compound can participate in condensation reactions, forming larger molecules.
Common reagents used in these reactions include sulfuric acid for rearrangement, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include carboxylic acids, alcohols, and substituted ketones .
Scientific Research Applications
Pinacolone has a wide range of applications in scientific research:
Biology: this compound derivatives are used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor to several pharmaceutical compounds, including fungicides and herbicides.
Industry: This compound is used in the production of pesticides, herbicides, and other agrochemicals.
Comparison with Similar Compounds
Pinacolone is similar to other ketones such as acetone and methyl ethyl ketone. it is unique due to its unsymmetrical structure and the presence of the α-methyl group, which allows it to participate in specific condensation reactions . Other similar compounds include:
Acetone: A simpler ketone with a symmetrical structure.
Methyl Ethyl Ketone: Another ketone with a different structure and reactivity.
Pinacol: The precursor to this compound in the pinacol rearrangement.
This compound’s unique structure and reactivity make it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
3,3-dimethylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(7)6(2,3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGSXYOJTGTZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021752 | |
Record name | 3,3-Dimethyl-2-butanone | |
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Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid; [CHEMINFO] | |
Record name | Pinacolone | |
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Boiling Point |
106.1 °C | |
Record name | 3,3-DIMETHYL-2-BUTANONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |
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Flash Point |
23 °C, 5 °C (41 °F) - closed cup | |
Record name | Pinacolone | |
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Record name | 3,3-DIMETHYL-2-BUTANONE | |
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Solubility |
Soluble in ethanol, ether, acetone, carbon tetrachloride, Sol in water (2.44% at 15 °C); soluble in alcohol, ether, acetone, In water, 1.9X10+4 mg/L at 25 °C | |
Record name | 3,3-DIMETHYL-2-BUTANONE | |
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Density |
0.7229 at 25 °C/25 °C | |
Record name | 3,3-DIMETHYL-2-BUTANONE | |
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Vapor Pressure |
31.5 [mmHg], 31.5 mm Hg at 25 °C | |
Record name | Pinacolone | |
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Color/Form |
Colorless liquid | |
CAS No. |
75-97-8 | |
Record name | Pinacolone | |
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Record name | 3,3-Dimethyl-2-butanone | |
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Record name | Pinacolone | |
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Record name | 2-Butanone, 3,3-dimethyl- | |
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Record name | 3,3-Dimethyl-2-butanone | |
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Record name | 3,3-dimethylbutanone | |
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Record name | PINACOLONE | |
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Record name | 3,3-DIMETHYL-2-BUTANONE | |
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Melting Point |
-52.5 °C | |
Record name | 3,3-DIMETHYL-2-BUTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pinacolone?
A1: this compound has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts don't offer specific spectroscopic data, this compound's structure can be confirmed through techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in many organic solvents, including toluene, tetrahydrofuran (THF), methanol, and dichloromethane. [, , ] Research indicates that greener alternatives like 2,2,5,5-tetramethyltetrahydrofuran (TMTHF), methyl butyrate, ethyl isobutyrate, and methyl pivalate can also be used as solvents for reactions involving this compound. []
Q4: How is this compound used in the synthesis of other compounds?
A4: this compound is a valuable starting material in organic synthesis. For example, it can be brominated to form α-bromothis compound, a key intermediate in the synthesis of the fungicide triadimefon. [] It is also used in the synthesis of lithium this compound enolate, a strong base widely employed in organic reactions. [, ]
Q5: Can you explain the role of this compound in the pinacol-pinacolone rearrangement?
A5: this compound is the product of the pinacol-pinacolone rearrangement, a crucial reaction in organic chemistry where a 1,2-diol (like pinacol) rearranges to a ketone (this compound) under acidic conditions. [, , , , , ] The driving force is the formation of a more stable carbocation intermediate.
Q6: What catalysts are commonly used in the pinacol-pinacolone rearrangement of pinacol to this compound?
A6: Various catalysts have been explored for this reaction, including Lewis acids like BF3-Et2O [] and solid-supported metal ions (Al2O3, SiO2, ZrO2, AlPO4, zeolite-HY, and Fe(III)). [] Polyphosphoric acid trimethylsilyl ester (PPSE) has also been shown to efficiently promote this rearrangement. []
Q7: What are the major products formed during the pinacol-pinacolone rearrangement catalyzed by solid-supported metal ions?
A7: The main products are this compound and 2,3-dimethyl-1,3-butadiene. The selectivity towards these products depends on factors like reaction temperature, the type of support material, the metal ion used, and the catalyst preparation method. []
Q8: Have computational methods been applied to study this compound or its reactions?
A8: Yes, density functional theory (DFT) calculations have been used to understand the mechanism and energetics of the pinacol-pinacolone rearrangement. [] Additionally, ab initio MO calculations have been employed to investigate the mechanism of lithium this compound enolate addition to benzaldehyde. []
Q9: Can this compound form clathrate hydrates?
A9: Yes, this compound acts as a large guest molecule and forms structure H (sH) clathrate hydrates. [, , ] These hydrates are stabilized by weak hydrogen bonding interactions between the this compound oxygen atom and the water molecules in the hydrate cages. [, ]
Q10: How does the presence of this compound affect the equilibrium pressure of methane + water systems forming structure H hydrates?
A10: Adding this compound to methane + water systems lowers the equilibrium pressure required for structure H hydrate formation compared to pure methane + water. [] This decrease is attributed to the stabilization effect of the larger this compound guest molecule within the hydrate cavities.
Q11: How do functional groups on large molecules like this compound influence the equilibrium pressure of structure H hydrates?
A11: Studies show that hydroxyl groups on large guest molecules tend to increase the equilibrium pressure of structure H hydrates, while ketone groups have a negligible impact. [] This suggests that the nature of the functional group on the guest molecule significantly influences the hydrate's stability.
Q12: What is the role of hydrogen bonding between this compound and water molecules in clathrate hydrates?
A12: X-ray crystallography and molecular dynamics simulations revealed hydrogen bonding between the this compound oxygen atom and water molecules in the sH hydrate. [] This interaction, although weak, contributes to the overall stability of the clathrate hydrate structure.
Q13: How is this compound typically quantified?
A13: Gas chromatography is a common method for quantifying this compound, especially in environmental samples like soil. [] This method offers good separation, accuracy, sensitivity, and reproducibility. []
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